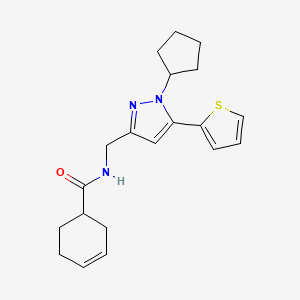

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclohex-3-enecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c24-20(15-7-2-1-3-8-15)21-14-16-13-18(19-11-6-12-25-19)23(22-16)17-9-4-5-10-17/h1-2,6,11-13,15,17H,3-5,7-10,14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYUFZWNYJTXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CCC=CC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a pyrazole ring with cyclopentyl and thiophene groups, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.5 g/mol. The compound features a cyclohexene carboxamide moiety, which contributes to its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Modulation : It has been shown to modulate the activity of various enzymes, including kinases involved in cell signaling pathways related to growth and apoptosis. This suggests potential applications in cancer therapy where these pathways are often dysregulated.

- Histone Deacetylase Inhibition : Interaction studies indicate that it may inhibit histone deacetylases (HDACs), which are critical targets in cancer treatment due to their role in gene expression regulation.

Anticancer Activity

This compound has been evaluated for its anticancer properties. It shows promise as an inhibitor of cancer cell proliferation by inducing apoptosis through modulation of specific signaling pathways.

Anti-inflammatory Properties

Similar pyrazole derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties. The presence of the thiophene group could enhance its anti-inflammatory activity by interacting with inflammatory mediators .

Antimicrobial Activity

The structural components of this compound align with known antimicrobial agents. Pyrazole and thiophene derivatives have been reported to exhibit antimicrobial activities against various pathogens, indicating potential for further exploration in this area .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-cyclopentyl-N-(1-methylpyrazol-3-yl)methyl)benzamide | Benzamide core, cyclopentyl group | Moderate kinase inhibition | Lacks thiophenyl substituent |

| 5-(thiophen-2-yl)-1H-pyrazole derivatives | Pyrazole core with thiophenes | Antimicrobial activity | Focused on antibacterial properties |

| Benzamide derivatives | Benzamide core only | Various biological activities | Less complex functional groups |

This table illustrates that this compound stands out due to its complex structure and potential for multiple therapeutic applications not seen in simpler derivatives .

Case Studies

Several studies have explored the biological activity of similar pyrazole compounds:

- A study on sulfonamide-containing 1,5-diarylpyrazole derivatives demonstrated their ability to inhibit cyclooxygenase enzymes, highlighting the importance of structure in determining biological efficacy .

- Another investigation into the synthesis and evaluation of pyrazole derivatives revealed significant anticancer activities linked to specific substitutions on the pyrazole ring, providing insights into how modifications can enhance therapeutic potential .

Q & A

Q. What are the key synthetic pathways for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclohex-3-enecarboxamide, and how are intermediates optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of pyrazole and thiophene intermediates. For example, cyclopentyl-substituted pyrazole derivatives are synthesized via cyclocondensation reactions using hydrazine derivatives and diketones .

- Step 2 : Coupling of intermediates under reflux conditions in solvents like acetonitrile or dimethyl sulfoxide (DMSO), with reaction times ranging from 6–24 hours and temperatures between 60–100°C .

- Optimization : Yield and purity are maximized by controlling stoichiometry, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling reactions). Purity is verified via thin-layer chromatography (TLC) .

Q. What spectroscopic methods are used for structural characterization, and how are key functional groups identified?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for cycloalkyl protons) and thiophene aromatic protons (δ 6.8–7.5 ppm). The cyclohexenecarboxamide moiety is identified by carbonyl signals at ~170 ppm in ¹³C NMR .

- Infrared Spectroscopy (IR) : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (thiophene C-H) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in the final coupling step?

A factorial design approach is recommended:

- Variables : Solvent (polar vs. nonpolar), temperature (60–120°C), and catalyst loading (0.5–5 mol%).

- Case Study : In analogous thiophene-pyrazole couplings, switching from DMSO to acetonitrile improved yields by 15% due to reduced side reactions .

- Data Analysis : Use ANOVA to identify significant factors. For example, temperature and catalyst type (e.g., Pd(OAc)₂ vs. CuI) may dominate yield variability .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Hypothesis Testing : If anomalous NMR peaks arise, consider:

- Steric effects : Bulky substituents (e.g., cyclopentyl) may distort electronic environments, shifting proton signals .

- Tautomerism : Pyrazole-thiophene systems can exhibit tautomeric forms, validated by variable-temperature NMR .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., cyclohexenecarboxamide derivatives) to assign ambiguous signals .

Q. What computational methods are used to predict biological activity and guide synthetic prioritization?

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The thiophene moiety often shows π-π stacking with aromatic residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs. For example, electron-withdrawing groups on the pyrazole ring enhance binding affinity .

Methodological Notes

- Contradictions in Synthesis : and report divergent solvent preferences (DMSO vs. acetonitrile). Researchers should test both systems contextually, as solvent polarity impacts intermediates’ solubility .

- Advanced Characterization : Single-crystal X-ray diffraction is advised to resolve stereochemical ambiguities, especially for the cyclohexenecarboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.